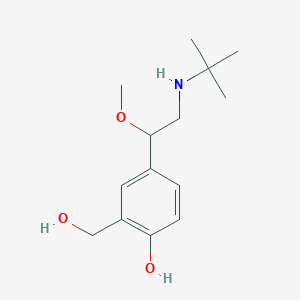

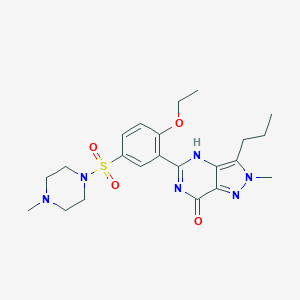

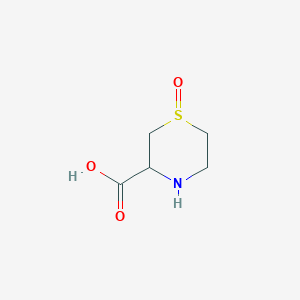

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

Overview

Description

Albuterol methyl ether, also known as salbutamol methyl ether, is a derivative of the bronchodilator albuterol. It is a selective beta-2 adrenergic partial agonist, primarily used in clinical settings as a bronchodilator. This compound is of significant interest in clinical and doping abuse settings due to its detection and chemical analysis .

Mechanism of Action

Target of Action

Albuterol Methyl Ether, also known as Salbutamol EP Impurity A, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the smooth muscle tone in the bronchial passages. When activated, they cause the smooth muscles to relax, leading to bronchodilation .

Mode of Action

As a selective beta-2 adrenergic receptor agonist, Albuterol Methyl Ether binds to these receptors and activates them . This activation leads to a cascade of biochemical reactions that result in the relaxation of the bronchial smooth muscles . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events are triggered. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of the bronchial smooth muscles .

Pharmacokinetics

The pharmacokinetics of Albuterol Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, it is rapidly absorbed into the systemic circulation. It is metabolized in the liver to an inactive sulfate. The majority of the drug (80% to 100%) is excreted in the urine, with a small fraction (<20%) excreted in the feces . The onset of action begins within 30 minutes, peak levels are reached in 2 to 3 hours, and the duration of action is 4 to 6 hours for the conventional-release tablets and 8 to 12 hours for the sustained-release product .

Result of Action

The primary result of Albuterol Methyl Ether’s action is the relaxation of the bronchial smooth muscles, leading to bronchodilation. This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted .

Action Environment

The action of Albuterol Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the drug’s action may be affected by the patient’s adherence to the prescribed dosage and frequency .

Biochemical Analysis

Biochemical Properties

Albuterol Methyl Ether interacts with β2-adrenergic receptors, which are primarily found in the lungs. It binds to these receptors with high affinity, leading to bronchodilation

Cellular Effects

Albuterol Methyl Ether influences cell function by binding to β2-adrenergic receptors, leading to a cascade of events that result in relaxation of smooth muscle in the airways This can impact cell signaling pathways and cellular metabolism, particularly in lung cells

Molecular Mechanism

The molecular mechanism of Albuterol Methyl Ether involves its interaction with β2-adrenergic receptors. Upon binding, it triggers a cascade of events that ultimately lead to the relaxation of smooth muscle in the airways

Preparation Methods

Synthetic Routes and Reaction Conditions: Albuterol methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of ethers, including albuterol methyl ether, often employs the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . Other methods include the Mitsunobu reaction, bimolecular dehydration, and Cu(II) catalyzed synthesis .

Chemical Reactions Analysis

Types of Reactions: Albuterol methyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

Albuterol methyl ether is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in studies related to beta-2 adrenergic receptors and their role in cellular signaling.

Medicine: It is used in the development of bronchodilators and in studies related to asthma and chronic obstructive pulmonary disease (COPD).

Industry: It is used in the production of pharmaceuticals and as a standard in quality control

Comparison with Similar Compounds

Albuterol: A selective beta-2 adrenergic partial agonist used as a bronchodilator.

Levalbuterol: The single R-isomer of albuterol, with higher specificity for beta-2 receptors.

Salbutamol: Another name for albuterol, used interchangeably in different regions.

Uniqueness: Albuterol methyl ether is unique due to its specific structure, which includes a methoxy group. This structural difference may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds .

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHASVFLCHGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-72-5 | |

| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

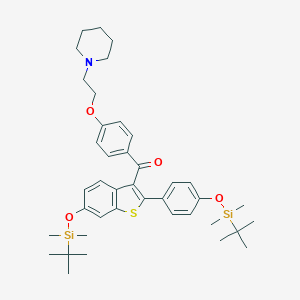

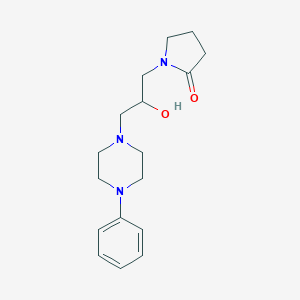

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)

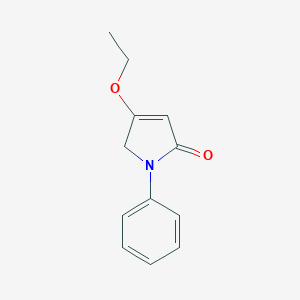

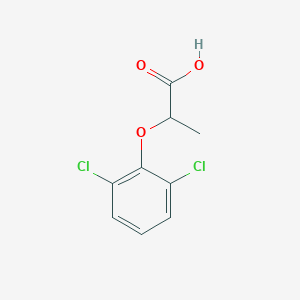

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)

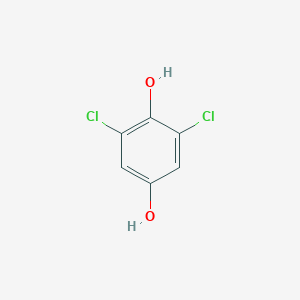

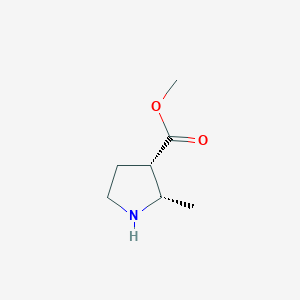

![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)